molecular formula C13H14O3 B13757944 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone CAS No. 70871-47-5

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone

Cat. No.: B13757944
CAS No.: 70871-47-5
M. Wt: 218.25 g/mol
InChI Key: YZZPXYHBAFESSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone is a functionalized cyclohex-2-enone derivative characterized by a conjugated enone system (C=O and C=C at positions 1 and 2, respectively) with a hydroxy group at position 2 and a 4-methoxyphenyl substituent at position 3 (Figure 1). Its molecular formula is $ \text{C}{13}\text{H}{14}\text{O}_3 $, with a molecular weight of 220.26 g/mol . The para-methoxy group on the aromatic ring contributes electron-donating effects, which may stabilize the enone system and influence reactivity.

Properties

CAS No.

70871-47-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h5-8,15H,2-4H2,1H3

InChI Key

YZZPXYHBAFESSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)CCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Hydroxy-2-(4-methoxyphenyl)-cyclohexanone

  • Structure : A positional isomer with both hydroxy and 4-methoxyphenyl groups at position 2.
  • Key Differences: The absence of a conjugated enone system (cyclohexanone vs. cyclohex-2-enone) reduces planarity and alters electronic properties. This likely diminishes reactivity in Diels-Alder or Michael addition reactions compared to the target compound .
  • Molecular Weight : 220.26 g/mol (same as target due to identical formula).

Diisopropyl 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-oxocyclohex-3-ene-1,1-dicarboxylate

  • Structure: Cyclohex-3-enone core with ethenyl-linked 3,4-dimethoxyphenyl and dicarboxylate groups.

Functional Group Variations

5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone

  • Structure: Cyclohex-2-enone with hydroxymethyl groups at position 5 and a methyl group at position 3.
  • Key Differences :
    • Polar hydroxymethyl groups increase solubility in aqueous media compared to the hydrophobic 4-methoxyphenyl group in the target.
    • Methyl at position 3 introduces steric hindrance absent in the target’s aromatic substituent.
  • Applications : Used in vitamin E synthesis; the target’s aromatic group may favor electrophilic substitution reactions over aliphatic modifications .

2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one

  • Structure: Cyclohexanone with ethylamino and 3-methoxyphenyl groups at position 2.
  • Key Differences: The ethylamino group introduces basicity and hydrogen-bonding capability, unlike the target’s hydroxy group. Meta-methoxy substitution reduces electron-donating resonance effects compared to the target’s para-substituted phenyl .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone Cyclohex-2-enone 2-OH, 3-(4-MeO-Ph) 220.26 Conjugated enone, lipophilic
2-Hydroxy-2-(4-methoxyphenyl)-cyclohexanone Cyclohexanone 2-OH, 2-(4-MeO-Ph) 220.26 Non-conjugated, reduced reactivity
Diisopropyl 3-[(E)-2-(3,4-diMeO-Ph)ethenyl]-5-oxocyclohex-3-ene-1,1-dicarboxylate Cyclohex-3-enone 3-ethenyl-3,4-diMeO-Ph, 1,1-dicarboxylate 428.44 Antibacterial, limited conjugation
5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone Cyclohex-2-enone 5-(CH2OH)2, 3-CH3 184.19 High polarity, vitamin E precursor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.